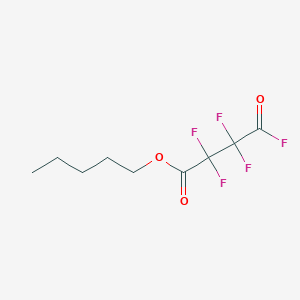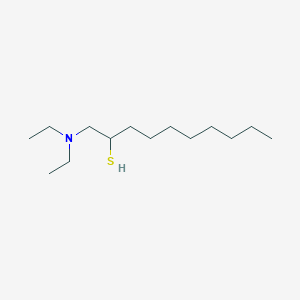
1-(Diethylamino)decane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)decane-2-thiol is an organic compound that belongs to the class of alkylthiols It features a thiol group (-SH) attached to a decane chain, with a diethylamino group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)decane-2-thiol can be synthesized through the reaction of 1-bromo-2-diethylaminodecane with sodium hydrosulfide. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylamino)decane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alkanes.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
1-(Diethylamino)decane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of self-assembled monolayers for surface modification and corrosion inhibition.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)decane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
1-Decanethiol: Similar structure but lacks the diethylamino group.
2-(Diethylamino)ethanethiol: Shorter chain length but similar functional groups.
Uniqueness: 1-(Diethylamino)decane-2-thiol is unique due to its combination of a long alkyl chain, a thiol group, and a diethylamino group
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its potential and expand its applications.
Propriétés
Numéro CAS |
92948-13-5 |
|---|---|
Formule moléculaire |
C14H31NS |
Poids moléculaire |
245.47 g/mol |
Nom IUPAC |
1-(diethylamino)decane-2-thiol |
InChI |
InChI=1S/C14H31NS/c1-4-7-8-9-10-11-12-14(16)13-15(5-2)6-3/h14,16H,4-13H2,1-3H3 |
Clé InChI |
RTPNNFXOTHFIDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CN(CC)CC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14360751.png)
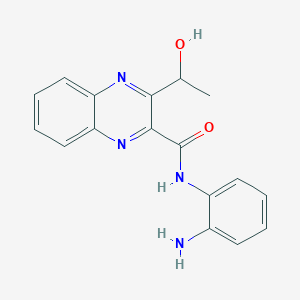
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
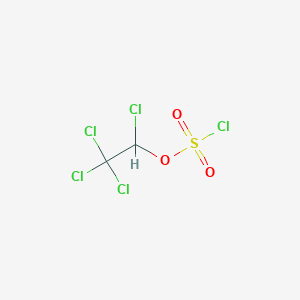
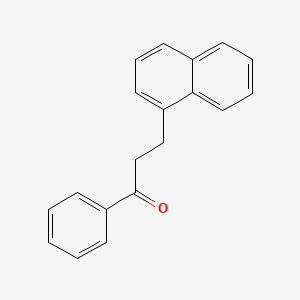
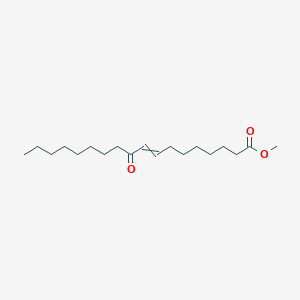
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
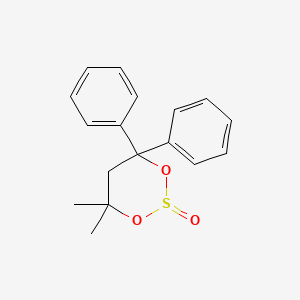
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
